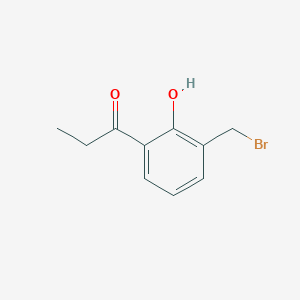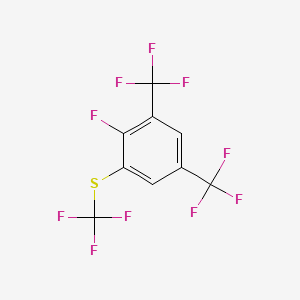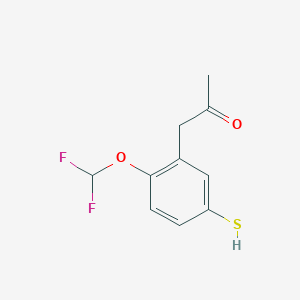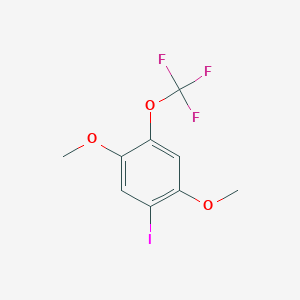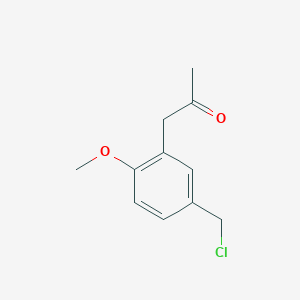![molecular formula C12H16N2 B14064644 Propanenitrile, 3-[(1-methylethyl)phenylamino]- CAS No. 10155-17-6](/img/structure/B14064644.png)
Propanenitrile, 3-[(1-methylethyl)phenylamino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 3-[(1-methylethyl)phenylamino]- is an organic compound with the molecular formula C12H16N2. It is also known by other names such as N-(2-Cyanoethyl)-N-isopropylaniline. This compound is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with a phenylamino group substituted at the third position. It is commonly used as an intermediate in organic synthesis and has various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanenitrile, 3-[(1-methylethyl)phenylamino]- can be synthesized through several methods. One common synthetic route involves the reaction of aniline with acrylonitrile in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the aniline nucleophilically attacking the acrylonitrile to form the desired product.
Industrial Production Methods
In industrial settings, the production of Propanenitrile, 3-[(1-methylethyl)phenylamino]- often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as Lewis acids or bases may be used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Propanenitrile, 3-[(1-methylethyl)phenylamino]- undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the phenylamino group.
Applications De Recherche Scientifique
Propanenitrile, 3-[(1-methylethyl)phenylamino]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Propanenitrile, 3-[(1-methylethyl)phenylamino]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in nucleophilic addition reactions, while the phenylamino group can engage in hydrogen bonding and π-π interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanenitrile, 3-(phenylamino)-: Similar structure but lacks the isopropyl group.
Propanenitrile, 3-(methylamino)-: Contains a methyl group instead of the phenyl group.
Propanenitrile, 3-(ethylamino)-: Contains an ethyl group instead of the phenyl group.
Uniqueness
Propanenitrile, 3-[(1-methylethyl)phenylamino]- is unique due to the presence of both the isopropyl and phenylamino groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
10155-17-6 |
|---|---|
Formule moléculaire |
C12H16N2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
3-(N-propan-2-ylanilino)propanenitrile |
InChI |
InChI=1S/C12H16N2/c1-11(2)14(10-6-9-13)12-7-4-3-5-8-12/h3-5,7-8,11H,6,10H2,1-2H3 |
Clé InChI |
TZDBPMHFGDTQND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCC#N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14064562.png)
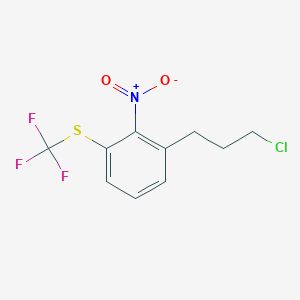
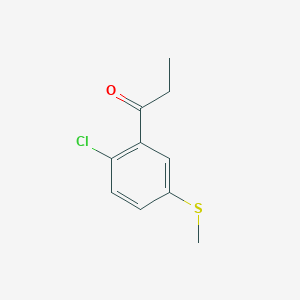
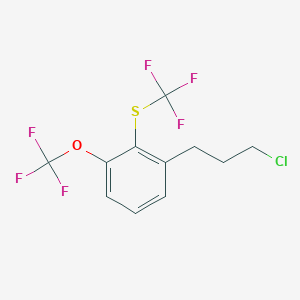
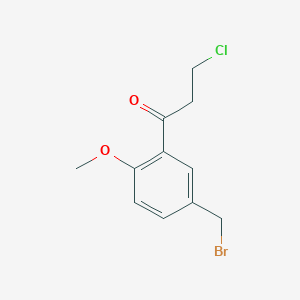
![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)met hyl)-1H-imidazole-5-carboxylate](/img/structure/B14064600.png)

![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetate](/img/structure/B14064612.png)
